2,2,4-Trimethyloctane-3,6-dione

Description

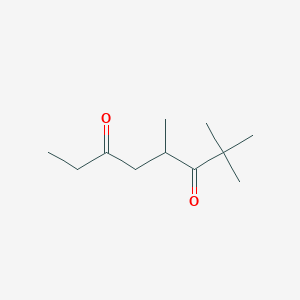

2,2,4-Trimethyloctane-3,6-dione (CAS 105592-03-8) is a branched diketone with a molecular formula of C₁₁H₂₀O₂ (inferred from its name and structure). Its structure features two ketone groups at positions 3 and 6 of an octane backbone, along with three methyl substituents at positions 2, 2, and 3. This branching pattern distinguishes it from linear or less-substituted diketones, influencing its physicochemical properties, such as solubility, melting point, and reactivity.

Properties

CAS No. |

105592-03-8 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

2,2,4-trimethyloctane-3,6-dione |

InChI |

InChI=1S/C11H20O2/c1-6-9(12)7-8(2)10(13)11(3,4)5/h8H,6-7H2,1-5H3 |

InChI Key |

AYDIYRVGVQJDIX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(C)C(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyloctane-3,6-dione typically involves the alkylation of a suitable precursor, followed by oxidation. One common method includes the use of 2,2,4-trimethylpentane as a starting material, which undergoes a series of reactions including halogenation and subsequent oxidation to introduce the ketone groups.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity. The specific conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyloctane-3,6-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: Halogenation reactions can replace hydrogen atoms with halogens.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenation often involves reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

2,2,4-Trimethyloctane-3,6-dione has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyloctane-3,6-dione involves its interaction with various molecular targets. The ketone groups can act as electrophilic centers, facilitating nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,7-Dimethyloctane-3,6-dione (CAS 51513-41-8)

Structural Differences :

- Substituents : Methyl groups at positions 2 and 7 (vs. 2, 2, and 4 in 2,2,4-trimethyloctane-3,6-dione).

- Branching : Less branched compared to this compound.

Physicochemical Properties :

Key Observations :

- The additional methyl group in this compound increases molecular weight and branching, likely reducing crystallinity and enhancing solubility in nonpolar solvents compared to the less-branched 2,7-dimethyl isomer.

- The hazard profile of 2,7-dimethyloctane-3,6-dione suggests similar precautions (e.g., skin/eye protection) may apply to this compound, though direct evidence is lacking .

Other Related Compounds

a) Linear Octane-3,6-dione Derivatives

Linear diketones (e.g., unsubstituted octane-3,6-dione) typically exhibit higher melting points and lower solubility in organic solvents due to efficient crystal packing. The introduction of methyl groups disrupts this packing, lowering melting points and improving processability in applications like polymer synthesis .

b) Trimethyloctane Isomers (Alkanes)

lists constitutional isomers such as 2,2,3-trimethyloctane and 2,2,4-trimethyloctane. For example, increased branching generally lowers boiling points due to reduced surface area for van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.